Potent RNase L Activation: An Innate Immune Phenotype Not Shared by Kinase-Targeted Pyrazolo[3,4-d]pyrimidine Analogs
This compound is a potent activator of RNase L with an IC50 of 2.30 nM, a biological activity not reported for the vast majority of pyrazolo[3,4-d]pyrimidine analogs, which are typically designed as protein kinase inhibitors. For instance, closely related 1H-pyrazolo[3,4-d]pyrimidine derivatives developed as HPK1 inhibitors show an IC50 of 29.0 nM against their designated kinase target, but lack any documented RNase L activation. [1] In contrast, 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol demonstrates exclusive functional activity in the RNase L pathway. [2]
| Evidence Dimension | RNase L Activation Potency (IC50) vs. Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (RNase L activation, inhibition of protein synthesis in mouse L cell extracts) |
| Comparator Or Baseline | HPK1 inhibitor 10n: IC50 = 29.0 nM against HPK1 kinase (kinase inhibition, no RNase L activity reported) |
| Quantified Difference | The target compound uniquely activates RNase L at 2.30 nM; the representative kinase-targeted analog shows no RNase L activation activity and a 12.6-fold weaker affinity for its primary kinase target. |
| Conditions | RNase L assay: Mouse L cell extracts, protein synthesis inhibition. HPK1 kinase assay: In vitro enzymatic inhibition assay. |
Why This Matters
For researchers studying the 2-5A/RNase L innate immune pathway, this compound offers a functionally distinct chemical probe that cannot be replaced by kinase-targeted pyrazolo[3,4-d]pyrimidines, which are pharmacologically inert in this pathway.
- [1] Bioorganic Chemistry. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Volume 140, November 2023, 106811. Compound 10n, IC50 = 29.0 nM. View Source
- [2] BindingDB. BDBM50025002: 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol. Affinity Data: IC50 2.30 nM for RNase L activation. Accessed 2026. View Source
